
Cvt-313
Overview
Description
CVT-313 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). Cyclin-dependent kinases are a family of serine/threonine protein kinases that play crucial roles in regulating the cell cycle. This compound was identified from a purine analog library and has shown significant potential in inhibiting aberrant cell proliferation, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
CVT-313 is synthesized from purine analogsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the final product. The compound is then formulated into a suitable form for research or therapeutic use .
Chemical Reactions Analysis
Types of Reactions
CVT-313 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Scientific Research Applications
CVT-313 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinase 2 and its effects on cell cycle regulation.
Biology: Employed in cell culture studies to investigate the role of cyclin-dependent kinase 2 in cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit aberrant cell proliferation.
Industry: Utilized in the development of new cyclin-dependent kinase inhibitors for various therapeutic applications .
Mechanism of Action
CVT-313 exerts its effects by binding to the ATP-binding pocket of cyclin-dependent kinase 2. This binding inhibits the kinase activity of cyclin-dependent kinase 2, preventing the phosphorylation of its substrates. As a result, the progression of the cell cycle is halted, leading to cell cycle arrest at the G1/S boundary. This mechanism is particularly effective in inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with activity against multiple cyclin-dependent kinases.
SU9516: A selective inhibitor of cyclin-dependent kinase 2 with similar potency to CVT-313.
Roscovitine: Another selective cyclin-dependent kinase inhibitor with a broader spectrum of activity
Uniqueness of this compound
This compound is unique due to its high selectivity for cyclin-dependent kinase 2 over other cyclin-dependent kinases. This selectivity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for cancer treatment. Additionally, this compound has shown significant efficacy in preclinical studies, making it a promising candidate for further development .
Biological Activity
CVT-313 is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), identified through screening a purine-analogue library. This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly in inhibiting aberrant cell proliferation.
This compound functions primarily by binding to the ATP-binding pocket of CDK2, effectively blocking its activity. The binding interactions involve key amino acids such as Leu83, Asp86, and Asp145, which are crucial for the enzyme's function. The compound stabilizes CDK2, as evidenced by an increase in the melting temperature of the protein by 7°C during thermal stabilization studies .
Biochemical Potency
The reported biochemical potency of this compound is notable, with an in vitro IC50 ranging from 0.18 to 0.5 µM against CDK2 . This indicates a strong inhibitory effect on CDK2 activity, with competitive inhibition observed with respect to ATP (Ki = 95 nM). Importantly, this compound demonstrates selectivity over other cyclin-dependent kinases (CDKs), requiring significantly higher concentrations to inhibit CDK1 and CDK4 (8.5-fold and >400-fold, respectively) while being equipotent against CDK5 .
Cellular Activity
In cell-based assays, this compound has shown a dose-dependent inhibition of cell proliferation in various cancer cell lines, including the human lung carcinoma cell line A549, with an IC50 of approximately 1.2 µM . The compound effectively induces cell cycle arrest at the G1/S boundary by inhibiting the hyperphosphorylation of the retinoblastoma protein (Rb), a critical regulator of cell cycle progression .
In Vivo Studies
In vivo evaluations have demonstrated that this compound can significantly inhibit neointima formation in a rat carotid artery model, achieving over 80% inhibition following brief intraluminal exposure . Such findings suggest its potential application not only in oncology but also in vascular biology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cell Viability Assays : In one study, A549 cells treated with increasing concentrations of this compound exhibited decreased viability, confirming its anti-proliferative effects .
- Combination Therapy : this compound has been evaluated in combination with other inhibitors such as indolocarbazole, showing enhanced efficacy against certain cancer cell lines .
- DNA Damage Response : Research indicates that this compound can prevent DNA double-strand breaks induced by other agents like MK-8776, highlighting its role in modulating cellular responses to DNA damage .
Summary Table of Biological Activity
Parameter | Value |
---|---|
Target Enzyme | Cyclin-dependent kinase 2 (CDK2) |
IC50 (CDK2) | 0.18 - 0.5 µM |
Selectivity | >7-fold for CDK2 over others |
Cell Line Tested | A549 (lung carcinoma) |
IC50 (A549) | ~1.2 µM |
Inhibition of Neointima | >80% in rat model |
Properties
IUPAC Name |
2-[2-hydroxyethyl-[6-[(4-methoxyphenyl)methylamino]-9-propan-2-ylpurin-2-yl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-14(2)26-13-22-17-18(21-12-15-4-6-16(29-3)7-5-15)23-20(24-19(17)26)25(8-10-27)9-11-28/h4-7,13-14,27-28H,8-12H2,1-3H3,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVIIUBWMBHLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173812 | |
Record name | CVT-313 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199986-75-9 | |
Record name | CVT-313 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199986759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CVT-313 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CVT-313 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5490K8I7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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